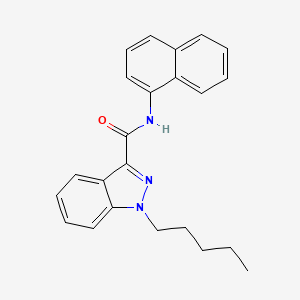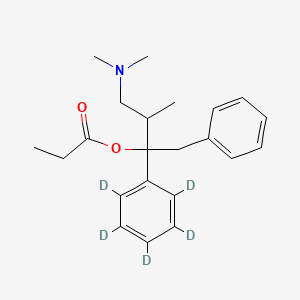
Résolvine D2 Ester Méthylique
Vue d'ensemble
Description
Le résolvine D2 ester méthylique est un médiateur lipidique dérivé de l'acide docosahexaénoïque. Il fait partie de la famille des médiateurs spécialisés de la résolution de l'inflammation, qui joue un rôle crucial dans la résolution de l'inflammation. Ce composé est connu pour ses puissantes propriétés anti-inflammatoires et pro-résolutives, ce qui en fait un axe majeur de la recherche médicale et biochimique .
Applications De Recherche Scientifique
Resolvin D2 methyl ester has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Resolvin D2 Methyl Ester, a derivative of Resolvin D2 (RvD2), primarily targets leukocytes and myogenic cells . It is a potent inhibitor of neuronal TRPV1 and TRPA1 . In the context of Duchenne Muscular Dystrophy (DMD), it targets myogenic cells and promotes their differentiation and expansion .
Mode of Action
Resolvin D2 Methyl Ester interacts with its targets to evoke diverse anti-inflammatory effects . It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . It also directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis .
Biochemical Pathways
Resolvin D2 Methyl Ester is a lipid mediator biosynthesized by the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . It plays a crucial role in the resolution of inflammation . It is involved in the regulation of leukocytes and controls microbial sepsis . In the context of atherosclerotic cardiovascular disease (ASCVD), it plays a role in stopping the progression of ASCVD .
Pharmacokinetics
Resolvin D2 Methyl Ester is a methyl ester version of the free acid, which may act as a lipophilic prodrug form that will alter its distribution and pharmacokinetic properties . The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid .
Result of Action
The action of Resolvin D2 Methyl Ester results in diverse anti-inflammatory and anti-infective activities . It reduces excessive neutrophil trafficking to inflammatory loci . In the context of DMD, it improves muscle regeneration . In mice with microbial sepsis, it sharply decreases both local and systemic bacterial burden, excessive cytokine production, and neutrophil recruitment, while increasing peritoneal mononuclear cells and macrophage phagocytosis .
Action Environment
The action of Resolvin D2 Methyl Ester is influenced by various environmental factors. For instance, in the context of DMD, it targets both inflammation and myogenesis, leading to enhanced muscle function . The effects of Resolvin D2 Methyl Ester are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .
Analyse Biochimique
Biochemical Properties
Resolvin D2 Methyl Ester interacts with various enzymes and proteins. It is a potent inhibitor of neuronal TRPV1 and TRPA1 . It also interacts with leukocytes, acting as a modulator . The nature of these interactions involves the modulation of the inflammatory response, promoting the resolution of inflammation .
Cellular Effects
Resolvin D2 Methyl Ester has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by promoting the switch of macrophages toward their anti-inflammatory phenotype . It also increases the secretion of pro-myogenic factors . Furthermore, it directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis .
Molecular Mechanism
The molecular mechanism of action of Resolvin D2 Methyl Ester involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting neuronal TRPV1 and TRPA1 . These effects are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Resolvin D2 Methyl Ester has been observed to be highly unstable, especially to acid
Dosage Effects in Animal Models
In animal models of Duchenne muscular dystrophy, Resolvin D2 Methyl Ester has been shown to target both inflammation and myogenesis, leading to enhanced muscle function compared to glucocorticoids
Metabolic Pathways
Resolvin D2 Methyl Ester is involved in the metabolic pathways of the immune system. It is a lipid mediator biosynthesized by the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase
Transport and Distribution
As a lipophilic prodrug form, it may alter its distribution and pharmacokinetic properties . The methyl ester moiety is susceptible to cleavage by intracellular esterases, leaving the free acid .
Subcellular Localization
Given its lipophilic nature, it may be localized within the lipid bilayer of cell membranes .
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles : La synthèse du résolvine D2 ester méthylique implique plusieurs étapes clés. Le processus commence par l'oxygénation séquentielle de l'acide docosahexaénoïque par les enzymes 15- et 5-lipoxygénases. Ceci est suivi d'une série de réactions comprenant la réaction de Wittig, le couplage de Sonogashira et l'hydrozirconation . Le produit final est obtenu par estérification, où la forme acide libre du résolvine D2 est convertie en sa forme ester méthylique .
Méthodes de Production Industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus est soigneusement surveillé pour maintenir l'intégrité du composé, et des techniques de purification avancées sont utilisées pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le résolvine D2 ester méthylique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique .
Réactifs et Conditions Communes:
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène et l'oxygène moléculaire sont utilisés dans des conditions contrôlées.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des réactions d'halogénation et d'alkylation sont effectuées en utilisant des réactifs tels que les halogènes et les halogénures d'alkyle.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et estérifiés du this compound, qui présentent des propriétés anti-inflammatoires améliorées .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Industrie : Il est utilisé dans le développement de médicaments et de compléments anti-inflammatoires.
5. Mécanisme d'Action
Le this compound exerce ses effets en ciblant des voies moléculaires spécifiques impliquées dans la résolution de l'inflammation. Il se lie à des récepteurs tels que GPR18 sur les leucocytes, favorisant les réponses anti-inflammatoires et améliorant la phagocytose des pathogènes . Le composé inhibe également les canaux TRPV1 et TRPA1 neuronaux, réduisant la douleur et l'inflammation .
Composés Similaires:
Résolvine D1 : Un autre médiateur lipidique aux propriétés anti-inflammatoires similaires mais à des cibles réceptrices différentes.
Marésine 1 : Dérivé de l'acide docosahexaénoïque, il joue également un rôle dans la résolution de l'inflammation.
Protectine D1 : Connue pour ses effets neuroprotecteurs et anti-inflammatoires.
Unicité : Le this compound est unique en raison de ses interactions spécifiques avec les récepteurs et de ses puissants effets anti-inflammatoires. Sa capacité à moduler à la fois les réponses immunitaires et neuronales en fait un composé polyvalent dans la recherche thérapeutique .
Comparaison Avec Des Composés Similaires
Resolvin D1: Another lipid mediator with similar anti-inflammatory properties but different receptor targets.
Maresin 1: Derived from docosahexaenoic acid, it also plays a role in resolving inflammation.
Protectin D1: Known for its neuroprotective and anti-inflammatory effects.
Uniqueness: Resolvin D2 methyl ester is unique due to its specific receptor interactions and potent anti-inflammatory effects. Its ability to modulate both immune and neuronal responses makes it a versatile compound in therapeutic research .
Propriétés
IUPAC Name |
methyl (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-3-4-10-17-21(25)22(26)18-13-8-6-5-7-11-15-20(24)16-12-9-14-19-23(27)28-2/h4-13,15,18,20-22,24-26H,3,14,16-17,19H2,1-2H3/b7-5-,8-6+,10-4-,12-9-,15-11+,18-13+/t20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKXANXFRGFND-CGIARSFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)
![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)



![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)



